molecular formula C8H17NOS B14386860 S-Ethyl ethyl(propyl)carbamothioate CAS No. 88461-36-3

S-Ethyl ethyl(propyl)carbamothioate

Cat. No.: B14386860
CAS No.: 88461-36-3
M. Wt: 175.29 g/mol
InChI Key: AHQNVPDJSKNWHL-UHFFFAOYSA-N
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Description

S-Ethyl ethyl(propyl)carbamothioate: is an organic compound belonging to the class of carbamothioates. These compounds are characterized by the presence of a carbamothioate group, which is a derivative of carbamic acid where the oxygen atom is replaced by a sulfur atom. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl ethyl(propyl)carbamothioate typically involves the reaction of an appropriate carbamoyl chloride with a thiol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

R-NH-C(O)Cl+R’-SHR-NH-C(O)S-R’+HCl\text{R-NH-C(O)Cl} + \text{R'-SH} \rightarrow \text{R-NH-C(O)S-R'} + \text{HCl} R-NH-C(O)Cl+R’-SH→R-NH-C(O)S-R’+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method ensures a consistent product quality and higher yields. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: S-Ethyl ethyl(propyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The carbamothioate group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiols.

    Substitution: Various substituted carbamothioates.

Scientific Research Applications

S-Ethyl ethyl(propyl)carbamothioate has several applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling weeds and pests.

Mechanism of Action

The mechanism of action of S-Ethyl ethyl(propyl)carbamothioate involves the inhibition of specific enzymes or pathways in target organisms. For example, in plants, it may inhibit enzymes involved in essential metabolic pathways, leading to the death of the plant. The exact molecular targets and pathways can vary depending on the specific application and organism.

Comparison with Similar Compounds

  • S-Ethyl dipropylcarbamothioate
  • S-Propyl butylethylcarbamothioate
  • S-Ethyl cyclohexylethylcarbamothioate

Comparison: S-Ethyl ethyl(propyl)carbamothioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications. For instance, its effectiveness as a pesticide may differ from that of S-Ethyl dipropylcarbamothioate due to variations in molecular interactions with target enzymes.

Properties

CAS No.

88461-36-3

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

S-ethyl N-ethyl-N-propylcarbamothioate

InChI

InChI=1S/C8H17NOS/c1-4-7-9(5-2)8(10)11-6-3/h4-7H2,1-3H3

InChI Key

AHQNVPDJSKNWHL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C(=O)SCC

Origin of Product

United States

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